methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate
Overview
Description
methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino group (-C=N-OH) attached to a carbon atom
Scientific Research Applications
Chemistry
In chemistry, methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in coordination chemistry.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical compounds. Its structural features may impart biological activity, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting oxime is then esterified using methyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyimino group can undergo oxidation to form nitrile oxides.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate: The E-isomer of the compound.
Methyl 2-(hydroxyimino)-2-(pyridin-3-yl)acetate: A positional isomer with the pyridine ring attached at a different position.
Ethyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate: An analog with an ethyl ester group instead of a methyl ester.
Uniqueness
methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(11)7(10-12)6-4-2-3-5-9-6/h2-5,12H,1H3/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGNGFMBSDVQRV-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\O)/C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631673 | |
Record name | Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154410-82-9 | |
Record name | Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.